molecular formula C7H7N3O B2573726 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 1782413-29-9

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B2573726
CAS No.: 1782413-29-9
M. Wt: 149.153
InChI Key: PLWSLMSGBRSSBL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

5-Amino-1-methyl-6-oxopyridine-3-carbonitrile serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its reactivity has been explored in the synthesis of novel pyrazolo[3,4-b]pyridines and pyridopyrimidines, demonstrating its utility in creating diverse molecular architectures. For instance, its derivative was used to synthesize a novel compound with significant theoretical and experimental interest due to its potential applications in material science and organic chemistry, showing good agreement between observed and theoretical spectra and high reactivity for nucleophilic attack (Halim & Ibrahim, 2022). Similarly, its role in generating novel chromophores through a series of transformations, leading to compounds with potential optoelectronic applications, has been highlighted (Roushdy et al., 2019).

Corrosion Inhibition

5-Amino-1-methyl-6-oxopyridine-3-carbonitrile derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic conditions. Their ability to form protective layers on metal surfaces reduces corrosion rates significantly, making them valuable in materials science and engineering applications. The study of heterocyclic derivatives as corrosion inhibitors demonstrates their potential to increase the lifespan of metal components in corrosive environments (Abdel Hameed et al., 2020).

Medicinal Chemistry

In medicinal chemistry, 5-Amino-1-methyl-6-oxopyridine-3-carbonitrile derivatives have been evaluated for various biological activities. Their structural versatility allows for the creation of compounds with potential antimicrobial and antitumor properties. For example, derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines, indicating the chemical framework's potential in drug discovery efforts (Liu et al., 2006).

Material Science

In the realm of material science, 5-Amino-1-methyl-6-oxopyridine-3-carbonitrile and its derivatives have been involved in the development of new materials with unique optical and electronic properties. Studies focusing on the synthesis and characterization of these compounds shed light on their potential applications in the development of optoelectronic devices, highlighting their significance in advancing technology and innovation (Zedan et al., 2020).

Properties

IUPAC Name

5-amino-1-methyl-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-4-5(3-8)2-6(9)7(10)11/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSLMSGBRSSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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